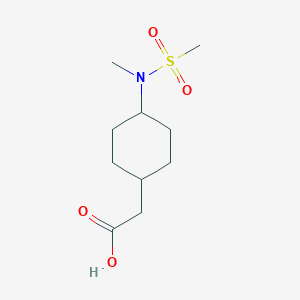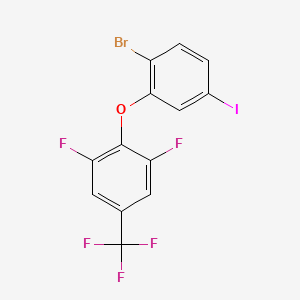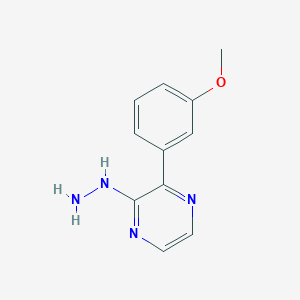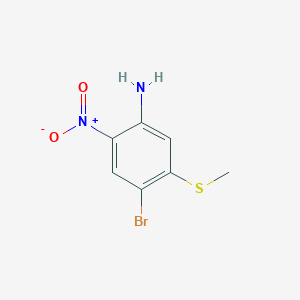
4-Bromo-5-(methylthio)-2-nitrobenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(methylthio)-2-nitrobenzenamine is an organic compound characterized by the presence of bromine, methylthio, and nitro functional groups attached to a benzenamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(methylthio)-2-nitrobenzenamine typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromoaniline to introduce the nitro group. This is followed by a thiolation reaction to attach the methylthio group. The general steps are as follows:
Nitration: 4-Bromoaniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to yield 4-bromo-2-nitroaniline.
Thiolation: The nitro compound is then reacted with a methylthiolating agent, such as methylthiol chloride, in the presence of a base like sodium hydroxide to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-(methylthio)-2-nitrobenzenamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: 4-Bromo-5-(methylsulfinyl)-2-nitrobenzenamine, 4-Bromo-5-(methylsulfonyl)-2-nitrobenzenamine.
Reduction: 4-Bromo-5-(methylthio)-1,2-benzenediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-5-(methylthio)-2-nitrobenzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing various chemical entities.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 4-Bromo-5-(methylthio)-2-nitrobenzenamine exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The bromine and methylthio groups can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-nitroaniline: Lacks the methylthio group, making it less versatile in certain synthetic applications.
5-Methylthio-2-nitroaniline: Lacks the bromine atom, which limits its use in substitution reactions.
4-Bromo-5-(methylthio)-2-aminobenzene:
Uniqueness
4-Bromo-5-(methylthio)-2-nitrobenzenamine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Propriétés
Formule moléculaire |
C7H7BrN2O2S |
|---|---|
Poids moléculaire |
263.11 g/mol |
Nom IUPAC |
4-bromo-5-methylsulfanyl-2-nitroaniline |
InChI |
InChI=1S/C7H7BrN2O2S/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3 |
Clé InChI |
PREZTSPTOCCJOX-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B12082410.png)
![2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid](/img/structure/B12082417.png)

![Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-](/img/structure/B12082429.png)
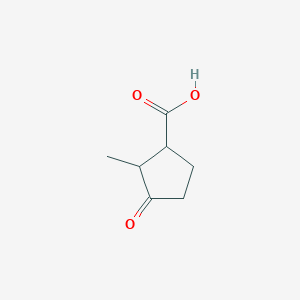


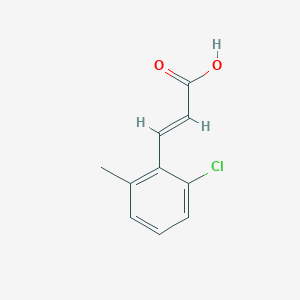
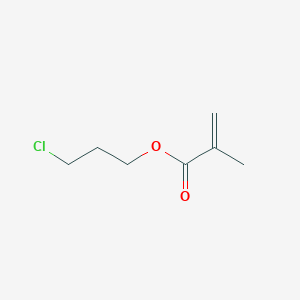
![[3-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B12082446.png)
